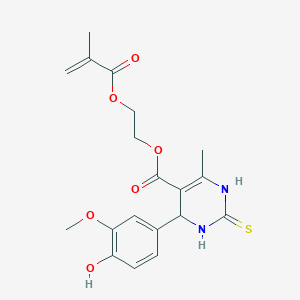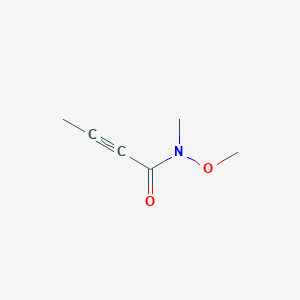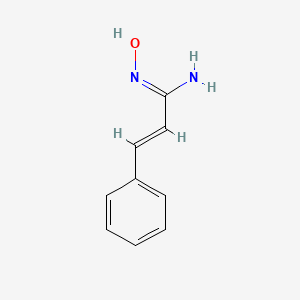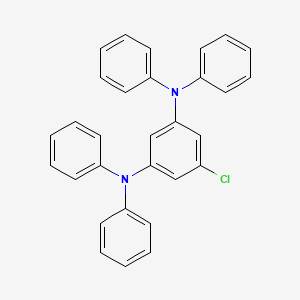![molecular formula C9H9N3O B12829282 [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine: is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a phenyl ring substituted with a methanamine group and a 1,3,4-oxadiazole ring. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazides with methyl ketones in the presence of potassium carbonate (K₂CO₃) as a base . This reaction proceeds through oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation .
Industrial Production Methods: While specific industrial production methods for [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions can target the oxadiazole ring or the phenyl ring.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents such as thionyl chloride (SOCl₂) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Reduced forms of the oxadiazole or phenyl ring.
Substitution: Halogenated derivatives of the phenyl ring.
科学的研究の応用
Chemistry:
Proteomics Research: The compound is used as a reagent in proteomics to study protein interactions and functions.
Material Science: It is explored for its potential in developing new materials with unique properties.
Biology and Medicine:
Drug Development: The compound’s structure is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes.
Industry:
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: It is explored for its potential use in developing new pharmaceutical agents.
作用機序
The mechanism of action of [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 5-(Benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione: This compound has shown antidiabetic activity and is structurally similar due to the presence of the 1,3,4-oxadiazole ring.
- 5-Benzyl-1,3,4-oxadiazole-2-thiol: Another similar compound with potential therapeutic applications.
Uniqueness:
- Structural Features: The presence of both the phenylmethanamine group and the 1,3,4-oxadiazole ring makes [3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine unique.
- Applications: Its use in proteomics and potential therapeutic applications distinguishes it from other similar compounds.
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
[3-(1,3,4-oxadiazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H9N3O/c10-5-7-2-1-3-8(4-7)9-12-11-6-13-9/h1-4,6H,5,10H2 |
InChIキー |
DWVLQPUHOQYKPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NN=CO2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



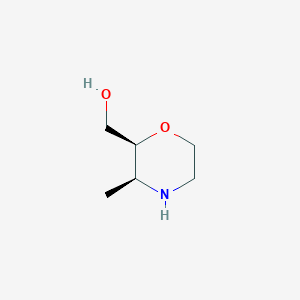
![(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)
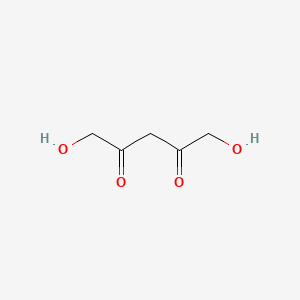

![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)

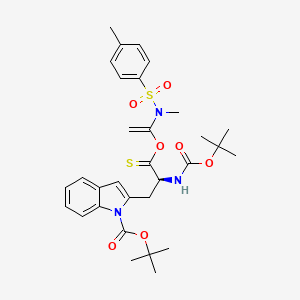
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
